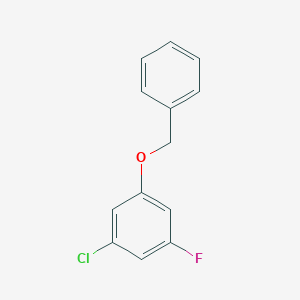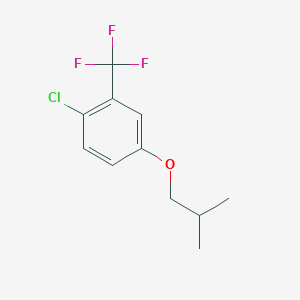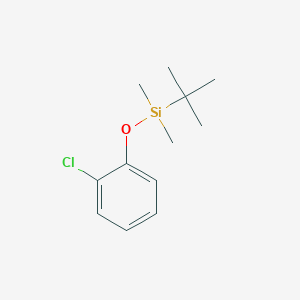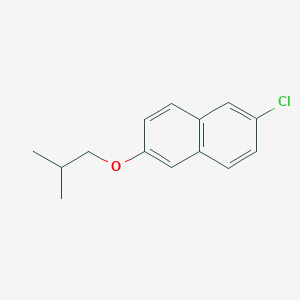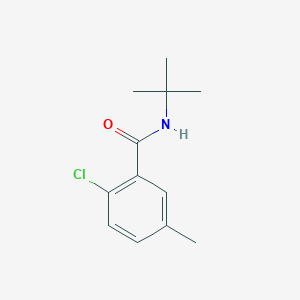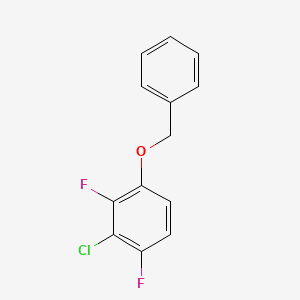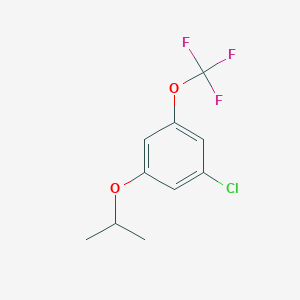
1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloro group, a propan-2-yloxy group, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Etherification: The propan-2-yloxy group is introduced via a nucleophilic substitution reaction, where an appropriate alkoxide (propan-2-oxide) reacts with the benzene derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
科学研究应用
1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism by which 1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
相似化合物的比较
Similar Compounds
1-Chloro-3-(propan-2-yloxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
1-Chloro-3-(trifluoromethoxy)benzene:
3-(Propan-2-yloxy)-5-(trifluoromethoxy)benzene: Lacks the chloro group, leading to different substitution patterns and reactivity.
Uniqueness
1-Chloro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and stability, while the chloro and propan-2-yloxy groups provide sites for further chemical modification.
属性
IUPAC Name |
1-chloro-3-propan-2-yloxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2/c1-6(2)15-8-3-7(11)4-9(5-8)16-10(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVQREGAJGUHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
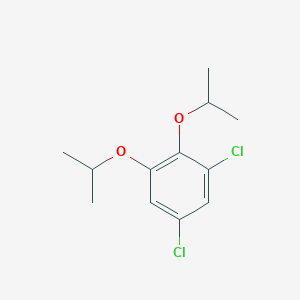
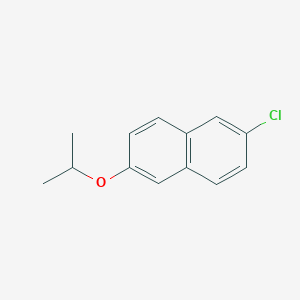
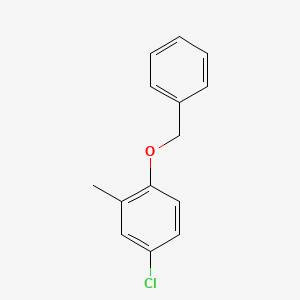
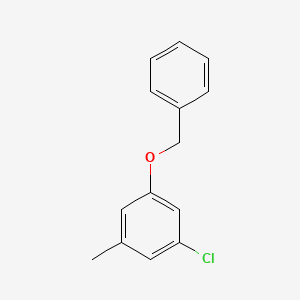
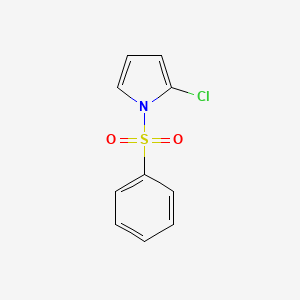
![1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine](/img/structure/B8031840.png)
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)
